Dehydroindapamide

Description

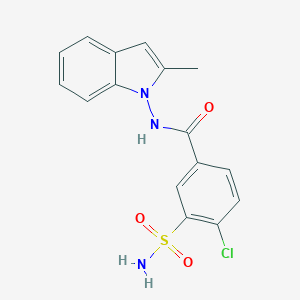

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCDXWWLUHMMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213806 | |

| Record name | Dehydroindapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-75-2 | |

| Record name | Dehydroindapamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroindapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROINDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0ETT16DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydroindapamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of dehydroindapamide, a principal metabolite of the antihypertensive drug indapamide. The document details its chemical structure, physicochemical and pharmacological properties, and the metabolic pathway of its formation. Furthermore, this guide furnishes detailed experimental protocols for its synthesis, purification, and analytical characterization, serving as a vital resource for researchers in medicinal chemistry, pharmacology, and drug development. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is the oxidized, indole form of indapamide, characterized by the aromatization of the indoline ring.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide[1] |

| Molecular Formula | C₁₆H₁₄ClN₃O₃S[1] |

| SMILES | CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N[1] |

| InChI Key | LWCDXWWLUHMMJI-UHFFFAOYSA-N[1] |

| CAS Number | 63968-75-2 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 363.82 g/mol | [1] |

| Melting Point | >230°C | |

| logP (calculated) | 2.9 | [1] |

| pKa (predicted) | 8.8 (for the sulfonamide group, by analogy with indapamide) | [2] |

| Aqueous Solubility | Predicted to be low (by analogy with indapamide) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) |

Pharmacology and Metabolism

This compound is a major metabolite of indapamide, formed primarily in the liver through a dehydrogenation reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1] While indapamide is a well-established antihypertensive and diuretic agent, the specific pharmacological activity of this compound is less characterized. However, some evidence suggests it may be an active metabolite.[3]

Mechanism of Action of Indapamide

Indapamide, the parent drug, exerts its therapeutic effects through a dual mechanism:

-

Diuretic Effect : It inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[4]

-

Vasodilatory Effect : It has a direct effect on vascular smooth muscle, potentially by modulating calcium ion channels, which contributes to the reduction of peripheral resistance.[4]

The extent to which this compound contributes to these effects is a subject of ongoing research.

Metabolic Pathway

The conversion of indapamide to this compound is a key metabolic step.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from Indapamide

This compound can be synthesized by the oxidation of indapamide using either manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1]

Materials:

-

Indapamide

-

Activated Manganese Dioxide (MnO₂)

-

Acetone

-

Celite

-

Darco (activated carbon)

-

Methanol

-

Dichloromethane

-

Ethyl acetate

Procedure:

-

To a solution of 200 mg of indapamide in 30 ml of acetone, add 1 g of activated MnO₂.[1]

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a plug of Celite (approximately 2 g) and Darco (200 mg).

-

Rinse the filter cake with one volume of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Crystallize the resulting residue from a mixture of methanol, dichloromethane, and ethyl acetate to yield grayish crystals of this compound.[1]

-

Confirm the product identity and purity using LC/MS and ¹H NMR.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be employed. The following is a general protocol that can be adapted.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

Mobile Phase:

-

A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is typically used. The exact gradient will need to be optimized based on analytical scale separations.

Procedure:

-

Develop an analytical HPLC method to achieve good separation of this compound from any impurities.

-

Dissolve the crude this compound in a suitable solvent (e.g., a mixture of the mobile phase).

-

Scale up the injection volume and flow rate for the preparative column based on the column dimensions.

-

Perform the preparative HPLC run, collecting fractions corresponding to the this compound peak.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Characterization

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

Nucleus: ¹H and ¹³C

-

Temperature: 298 K

-

¹H NMR:

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

¹³C NMR:

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Expected ¹H NMR signals (in DMSO-d₆): A characteristic singlet for the proton at the C3 position of the indole ring is expected around 6.34 ppm.[1]

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 30 x 2.1 mm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.4 mL/min.

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Collision Energy: Optimized for fragmentation of the this compound parent ion (e.g., around 39%).[1]

Conclusion

This compound is a key metabolite in the biotransformation of indapamide. This guide has provided a comprehensive overview of its chemical and physical properties, its formation through metabolic processes, and detailed protocols for its laboratory synthesis and characterization. This information is intended to be a valuable resource for scientists engaged in the study of drug metabolism, the development of new antihypertensive agents, and the analytical chemistry of pharmaceuticals. Further research into the specific pharmacological activities of this compound will be crucial to fully elucidate its role in the therapeutic effects of indapamide.

References

- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Antihypertensive and diuretic effects of indapamide in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Synthesis of Dehydroindapamide via Indapamide Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of dehydroindapamide, a metabolite of the antihypertensive drug indapamide. The primary focus is on the oxidation of indapamide using two key reagents: manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows to facilitate understanding and replication by researchers in drug development and medicinal chemistry.

Introduction

Indapamide is a thiazide-like diuretic widely prescribed for the treatment of hypertension and edema.[1][2][3] Its metabolic profile is extensive, with this compound being one of its metabolites.[4][5][6] The synthesis of this compound is crucial for various research purposes, including its use as a reference standard in metabolic studies and for the investigation of its pharmacological properties. This guide focuses on the laboratory-scale synthesis of this compound through the oxidation of indapamide.

Synthetic Pathways

The conversion of indapamide to this compound involves the dehydrogenation of the indoline ring to an indole ring. This oxidation can be effectively achieved using chemical oxidizing agents. Two primary methods are detailed in this guide, utilizing either manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[7]

Caption: General reaction scheme for the oxidation of indapamide to this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both MnO2 and DDQ are provided below. These protocols are based on established laboratory procedures.[7]

This method utilizes activated manganese dioxide as the oxidizing agent in an acetone solvent system.

Experimental Workflow:

Caption: Experimental workflow for the MnO2-mediated synthesis of this compound.

Protocol:

-

To a solution of 200 mg of indapamide in 30 ml of acetone, add 1 g of manganese dioxide (MnO2).[7]

-

Stir the resulting mixture at room temperature for 2 hours.[7]

-

After the reaction is complete, filter the mixture over a plug of Celite (approximately 2 g) and Darco (200 mg).[7]

-

Rinse the filter cake with one volume of acetone.[7]

-

The filtrate containing the product can then be concentrated and further purified if necessary.

This method employs the potent oxidizing agent DDQ in a mixed solvent system of dichloromethane and acetone.

Experimental Workflow:

Caption: Experimental workflow for the DDQ-mediated synthesis of this compound.

Protocol:

-

Dissolve 100 mg of indapamide in a mixture of 50 ml of dichloromethane (CH2Cl2) and 300 ml of acetone.[7]

-

To this solution, add 80 mg of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[7]

-

The reaction is rapid, and the discoloration of DDQ occurs within approximately 10 minutes.[7]

-

Filter the reaction mixture over neutral alumina grade III.[7]

-

Purify the eluate by thin-layer chromatography (TLC) on silica gel using a mobile phase of chloroform/acetone (8:2). The Rf value of this compound is approximately 0.5.[7]

-

Isolate the purified this compound. The synthesis yields approximately 80 mg of the product.[7]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound using the DDQ method.

| Parameter | Value | Reference |

| Starting Material (Indapamide) | 100 mg | [7] |

| Oxidizing Agent (DDQ) | 80 mg | [7] |

| Solvent System | CH2Cl2 (50 ml) / Acetone (300 ml) | [7] |

| Reaction Time | ~10 minutes | [7] |

| Purification Method | Filtration over alumina and TLC | [7] |

| TLC Mobile Phase (CHCl3:Acetone) | 8:2 | [7] |

| TLC Rf Value | 0.5 | [7] |

| Product Yield (this compound) | ~80 mg | [7] |

| Product Characterization | ||

| 1H NMR | A new singlet appears at 6.34 ppm, and the signals for the proton at C-2 and two protons at C-3 of indapamide are absent. | [7] |

| 13C NMR | Confirms the structure of this compound. | [7] |

Conclusion

The synthesis of this compound from indapamide can be readily achieved in a laboratory setting through oxidation. Both manganese dioxide and DDQ are effective oxidizing agents for this transformation. The DDQ method offers a rapid reaction time and a high yield. The provided experimental protocols and workflows serve as a detailed guide for researchers to successfully synthesize and purify this compound for their scientific investigations. The characterization data from NMR spectroscopy confirms the successful conversion of the indoline ring of indapamide to the indole moiety of this compound.

References

- 1. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indapamide - Wikipedia [en.wikipedia.org]

- 3. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Genesis of Dehydroindapamide: A Mechanistic Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro formation mechanism of dehydroindapamide, a primary metabolite of the antihypertensive drug indapamide. The focus is on the enzymatic processes, experimental methodologies, and quantitative data that underpin our current understanding of this biotransformation.

Executive Summary

This compound is formed in vitro from its parent drug, indapamide, primarily through an enzymatic dehydrogenation reaction. This process involves the aromatization of the indoline ring of indapamide to an indole ring. Extensive research has identified the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme, as the principal catalyst for this metabolic conversion. This guide will delve into the specifics of this mechanism, presenting the kinetic data, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows.

Core Mechanism: Enzymatic Dehydrogenation

The in vitro conversion of indapamide to this compound is a metabolic activation pathway. The core mechanism is the dehydrogenation of the indoline functional group of indapamide, resulting in the formation of its corresponding indole form, this compound.[1][2] This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP3A4 demonstrating the most significant activity.[1][2][3] The reaction is dependent on the presence of NADPH as a cofactor.[1]

While CYP3A4 is the major contributor, other P450 isoenzymes, such as CYP2C19 and CYP2C8, have been shown to catalyze this reaction, albeit with substantially lower efficiency.[1] The formation of this compound is not only a metabolic step but also a degradation pathway observed under various stress conditions, highlighting its chemical stability characteristics.[4][5]

Visualizing the Reaction Pathway

The following diagram illustrates the single-step enzymatic conversion of indapamide to this compound.

Caption: Enzymatic conversion of Indapamide to this compound.

Quantitative Analysis of this compound Formation

The efficiency of this compound formation by various cytochrome P450 enzymes has been quantified. The data clearly indicates the predominant role of CYP3A4 in this metabolic pathway.

Enzyme Kinetics

The kinetic parameters for the formation of this compound by CYP3A4 highlight a high-efficiency conversion process.

| Enzyme | Vmax/Km (min/mM) |

| CYP3A4 | 204 |

| Table 1: Dehydrogenation efficiency of Indapamide by CYP3A4.[1][2] |

Relative Activity of P450 Isoenzymes

A comparison of different P450 enzymes reveals the superior catalytic activity of CYP3A4 in this compound formation.

| P450 Enzyme | Relative Dehydrogenation Activity (%) |

| CYP3A4 | 100 |

| CYP2C19 | 37 |

| CYP2C8 | 21 |

| Other CYPs (1A2, 2A6, 2B6, 2C9, 2D6, 2E1) | < 20 |

| Table 2: Relative activity of various P450 enzymes in catalyzing the dehydrogenation of Indapamide.[1] |

Experimental Protocols

The following sections detail the methodologies employed for the in vitro study of this compound formation and the synthesis of a reference standard.

In Vitro Incubation for this compound Formation

This protocol outlines the procedure for incubating indapamide with human liver microsomes or recombinant P450 enzymes to study its metabolism.

Objective: To measure the formation of this compound from indapamide in an in vitro enzymatic system.

Materials:

-

Indapamide

-

Human liver microsomes or recombinant CYP3A4

-

NADPH

-

Potassium phosphate buffer

-

Ice-cold acetonitrile

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC or LC/MS system

Procedure:

-

Prepare a series of incubations containing indapamide (concentrations ranging from 0–500 μM).[1]

-

Add human liver microsomes or a specific recombinant P450 enzyme (e.g., CYP3A4) to the incubation mixture.[1]

-

Pre-incubate the mixture at 37°C.

-

Initiate the enzymatic reaction by the addition of NADPH.[1]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[1]

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.[1]

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the mixture at high speed (e.g., 21,000g for 30 minutes) to pellet the precipitated proteins.[1]

-

Collect the supernatant for analysis.

-

Analyze the supernatant by HPLC or LC/MS to quantify the formation of this compound.[1]

-

Use incubations without NADPH as negative controls.[1]

Synthesis of this compound Standard

This protocol describes the chemical synthesis of this compound for use as a reference standard in analytical methods.

Objective: To synthesize this compound through the oxidation of indapamide.

Materials:

-

Indapamide (200 mg)

-

Manganese dioxide (MnO₂) (1 g) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)[1]

-

Acetone (30 ml)

-

Celite

-

Darco (activated carbon)

-

Methanol/CH₂Cl₂/ethyl acetate for crystallization

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 200 mg of indapamide in 30 ml of acetone.

-

Add 1 g of MnO₂ to the solution.[1]

-

Stir the mixture at room temperature for 2 hours.[1]

-

Filter the mixture over a plug of Celite (approximately 2 g) and Darco (200 mg).[1]

-

Rinse the filter cake with one volume of acetone.[1]

-

Evaporate the solvent from the filtrate.[1]

-

Crystallize the resulting residue using a methanol/CH₂Cl₂/ethyl acetate solvent system.[1]

-

Collect the resulting grayish crystals of this compound.

-

Confirm the product structure using LC/MS and ¹H NMR.[1]

Analytical Methodology: HPLC

Objective: To separate and quantify this compound from indapamide and other metabolites.

Instrumentation:

-

Agilent 1100 HPLC system (or equivalent) with an autosampler and a diode-array UV-visible detector.[1]

Chromatographic Conditions:

-

Column: ACE C18 reverse phase column (30 × 2.1mm) or equivalent.[2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Detection: UV-visible detector at an appropriate wavelength.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for studying this compound formation and the logical relationship of influencing factors.

References

- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Investigating the Pharmacological Profile of Dehydroindapamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroindapamide, the primary active metabolite of the antihypertensive drug indapamide, has emerged as a molecule of significant pharmacological interest. Formed via cytochrome P450 3A4 (CYP3A4)-mediated dehydrogenation of indapamide, this compound is believed to contribute substantially to the overall therapeutic effects of its parent drug. Recent structural biology breakthroughs have elucidated its direct interaction with the Na+-Cl- cotransporter (NCC), providing a foundational understanding of its mechanism of action. This technical guide synthesizes the current knowledge on the pharmacological profile of this compound, presenting available data on its metabolism, mechanism of action, and relevant experimental protocols. While quantitative data on its specific binding affinities and pharmacokinetics are still emerging, this paper aims to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Indapamide is a widely prescribed thiazide-like diuretic for the management of hypertension.[1] Its therapeutic efficacy is attributed to both its diuretic and direct vascular effects.[2][3] For years, the pharmacological activity of its metabolites has been a subject of investigation. This compound, the indole form of indapamide, is a major metabolite detected in human blood following indapamide administration.[4] It is now understood that this compound is not an inactive byproduct but an active metabolite that enhances the antihypertensive effects of indapamide.[5][6]

The recent determination of the co-crystal structure of this compound with the Na+-Cl- cotransporter (NCC) has provided unprecedented insight into its molecular mechanism of action, confirming its role as a direct inhibitor of this key renal transporter.[4][7] This guide will delve into the known pharmacological aspects of this compound, presenting the data in a structured format to facilitate further research and development.

Metabolism and Synthesis

This compound is formed from its parent compound, indapamide, primarily through an oxidative dehydrogenation reaction.

Metabolic Pathway

The conversion of indapamide to this compound is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8] This process involves the aromatization of the indoline ring of indapamide to an indole ring.

Chemical Synthesis

This compound can be synthesized in the laboratory for research purposes through the oxidation of indapamide.[8]

Experimental Protocol: Synthesis of this compound

-

Method 1: Manganese Dioxide (MnO₂) Oxidation [8]

-

Add 1 g of MnO₂ to 200 mg of indapamide dissolved in 30 ml of acetone.

-

Stir the mixture at room temperature for 2 hours.

-

Filter the mixture over a plug of Celite (approximately 2 g) and Darco (200 mg).

-

Rinse the filter with one volume of acetone.

-

Evaporate the solvent from the filtrate.

-

Crystallize the residue using a methanol/CH₂Cl₂/ethyl acetate solvent system to obtain grayish crystals of this compound.

-

Confirm the product identity and purity using liquid chromatography/mass spectrometry (LC/MS) and ¹H NMR.

-

-

Method 2: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) Oxidation [4]

-

Add 80 mg of DDQ to 100 mg of indapamide dissolved in a mixture of 50 ml of CH₂Cl₂ and 300 ml of acetone.

-

Observe the rapid discoloration of DDQ (approximately 10 minutes), indicating the completion of the reaction.

-

Filter the mixture over neutral alumina grade III.

-

Purify the eluate by thin-layer chromatography on silica gel using a mobile phase of CHCl₃/acetone (8:2). The Rf value is approximately 0.5.

-

Pharmacological Profile

Mechanism of Action

Recent cryo-electron microscopy studies have demonstrated that this compound, similar to its parent compound and other thiazide-like diuretics, directly binds to and inhibits the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[4][7]

-

Target: Na+-Cl- cotransporter (NCC; SLC12A3)

-

Binding Site: this compound occupies the same orthosteric site on the NCC as indapamide and other thiazide diuretics, effectively blocking the ion translocation pathway.[4] This binding prevents the reabsorption of sodium and chloride ions from the tubular fluid into the blood.

-

Physiological Effect: The inhibition of NCC leads to increased excretion of sodium and water (diuresis), which contributes to a reduction in blood volume and, consequently, a lowering of blood pressure.

Pharmacodynamics

While it is established that this compound is an active metabolite, specific quantitative pharmacodynamic data are not yet widely available in the literature. The following table summarizes the known and inferred pharmacodynamic properties.

| Parameter | Target/Effect | Value/Observation | Reference |

| Binding Affinity (Kd) | Na+-Cl- Cotransporter (NCC) | Binds to the orthosteric site. Quantitative value not available in the reviewed literature. | [4] |

| IC₅₀ | Na+-Cl- Cotransporter (NCC) Inhibition | Not available in the reviewed literature. | |

| In Vivo Effect | Blood Pressure Reduction | Contributes to the antihypertensive effect of indapamide. | [5][6] |

| Other Potential Targets | Carbonic Anhydrase | Indapamide is a weak inhibitor of carbonic anhydrase II (Ki of 2520 nM). The inhibitory activity of this compound on carbonic anhydrase isoforms has not been reported. | [9] |

Pharmacokinetics

Detailed pharmacokinetic parameters for isolated this compound are not currently available. The existing data primarily describe the pharmacokinetics of the parent drug, indapamide.

| Parameter | Value (for Indapamide) | Reference |

| Bioavailability | ~93% | [10] |

| Time to Peak (Tmax) | ~1-2 hours | [10] |

| Protein Binding | 71-79% | [10] |

| Metabolism | Extensively hepatic, primarily by CYP3A4 to this compound and other metabolites. | [8] |

| Elimination Half-life | 14-18 hours | [10] |

| Excretion | ~70% in urine (mostly as metabolites), ~23% in feces. | [5] |

Experimental Protocols for Pharmacological Characterization

The following outlines general experimental workflows that can be adapted to specifically investigate the pharmacological profile of this compound.

In Vitro CYP3A4-Mediated Metabolism Assay

This assay is used to study the formation of this compound from indapamide.

Protocol: [8]

-

Prepare incubation mixtures containing indapamide (at various concentrations), human liver microsomes or recombinant CYP3A4, and potassium phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C with shaking.

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC/MS method to quantify the formation of this compound.

NCC Inhibition Assay (Functional)

A functional assay is required to determine the IC₅₀ of this compound for NCC inhibition. This can be achieved using a cell-based ion flux assay.

Protocol (General):

-

Culture a stable cell line expressing human NCC (e.g., HEK293 cells).

-

Plate the cells in a multi-well format.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Initiate ion influx by adding a buffer containing a radioactive or fluorescent tracer ion (e.g., ²²Na⁺ or a Cl⁻-sensitive fluorescent dye).

-

After a short incubation period, terminate the influx by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular concentration of the tracer ion.

-

Calculate the percent inhibition of ion influx at each this compound concentration and determine the IC₅₀ value.

Receptor Binding Assay

To determine the binding affinity (Kd) of this compound to NCC, a radioligand binding assay can be performed.

Protocol (General):

-

Prepare membrane fractions from cells overexpressing NCC.

-

Incubate the membrane preparation with a constant concentration of a radiolabeled thiazide diuretic (e.g., [³H]metolazone) and varying concentrations of unlabeled this compound.

-

After reaching equilibrium, separate the bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand on the filters.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

The primary signaling pathway affected by this compound is related to its inhibition of the Na+-Cl- cotransporter, which directly impacts renal sodium and water handling. The downstream effects on systemic blood pressure are a consequence of this primary mechanism.

Indapamide has been shown to have other vascular effects, such as modulating calcium flux in vascular smooth muscle cells and inhibiting endothelium-dependent contractions.[2][11] It is plausible that this compound shares some of these properties, but specific studies are needed to confirm this.

The regulation of NCC itself involves complex signaling cascades, including the WNK-SPAK/OSR1 kinase pathway, which phosphorylates and activates the transporter.[12][13] While this compound directly blocks the transporter, it is not known to directly interact with these regulatory kinases.

Conclusion and Future Directions

This compound is an active metabolite of indapamide that contributes to its antihypertensive effect through the direct inhibition of the Na+-Cl- cotransporter. The recent elucidation of its binding mode to NCC provides a solid foundation for understanding its mechanism of action at a molecular level. However, there remains a significant gap in the quantitative pharmacological data for this compound.

Future research should focus on:

-

Determining the specific binding affinity (Kd) and inhibitory potency (IC₅₀) of this compound for the Na+-Cl- cotransporter.

-

Characterizing the full pharmacokinetic profile of isolated this compound in preclinical models and, eventually, in humans.

-

Investigating potential off-target effects, including its activity on various carbonic anhydrase isoforms.

-

Exploring its direct vascular effects in comparison to indapamide.

A thorough understanding of the pharmacological profile of this compound will not only provide a more complete picture of indapamide's therapeutic action but may also open avenues for the development of new, more targeted antihypertensive agents.

References

- 1. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of indapamide on vascular reactivity in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijmedicine.com [ijmedicine.com]

- 7. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors. Comparison of chlorthalidone, indapamide, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and bioavailability of indapamide--a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indapamide inhibits endothelium-dependent contractions in the aorta of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The thiazide-sensitive Na+-Cl- cotransporter: molecular biology, functional properties, and regulation by WNKs - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroindapamide: An In-depth Technical Guide on the Primary Metabolite of Indapamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide, a thiazide-like diuretic, is widely prescribed for the management of hypertension and edema. Its therapeutic effects are attributed not only to the parent drug but also to its various metabolites. Among these, dehydroindapamide has been identified as a primary metabolite, resulting from the metabolic action of cytochrome P450 enzymes. This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetics, and the analytical methodologies for its study. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Indapamide undergoes extensive metabolism in the body, with less than 7% of the administered dose being excreted unchanged in the urine.[1][2] It is biotransformed into 19 different metabolites.[1][3] The dehydrogenation of the indoline ring of indapamide leads to the formation of this compound. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2][4] Another significant metabolite is hydroxyl-indapamide, and both CYP3A4 and CYP2C19 are involved in the overall metabolism of indapamide.[5][6][7]

Metabolic Pathway of Indapamide

The metabolic conversion of indapamide to this compound is a key transformation. The pathway, along with the formation of another major metabolite, hydroxyl-indapamide, is depicted below.

Quantitative Data

The following tables summarize the available quantitative data regarding the metabolism of indapamide and the formation of its metabolites.

Table 1: In Vitro Kinetic Parameters for Indapamide Metabolism

| Parameter | Value | Enzyme Source | Reference |

| Km (overall metabolism) | 114.35 ± 3.47 µM | Human Liver Microsomes | [5][6][7] |

| Vmax (overall metabolism) | 23.13 ± 6.61 µmol/g/min | Human Liver Microsomes | [5][6][7] |

| Vmax/Km (this compound formation) | 204 min/mM | Recombinant CYP3A4 | [2] |

Table 2: Pharmacokinetic Parameters of Indapamide in Humans (for reference)

| Parameter | Value | Dosage | Reference |

| Cmax | 140 ng/mL | 10 mg oral dose | [3] |

| Tmax | ~2.3 hours | 2.5 to 5 mg | [1] |

| Terminal Half-life (t1/2) | ~16 hours | N/A | [1] |

| Protein Binding | ~76% | N/A | [1] |

Experimental Protocols

In Vitro Metabolism of Indapamide using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of indapamide to this compound using human liver microsomes.

Materials:

-

Indapamide

-

Human Liver Microsomes (HLMs)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

96-well deep-well plates

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Preparation:

-

Prepare a stock solution of indapamide in a suitable solvent (e.g., DMSO or methanol).

-

Prepare working solutions of indapamide by diluting the stock solution with the incubation buffer.

-

Thaw the human liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Potassium phosphate buffer (pH 7.4)

-

Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL)

-

Indapamide solution (at various concentrations to determine kinetics, e.g., 0-500 µM)

-

-

Pre-incubate the plate at 37°C for 10 minutes.[4]

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[4]

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[4]

-

-

Termination and Sample Preparation:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[4] This step also serves to precipitate the microsomal proteins.

-

Vortex the plate and then centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in the supernatant from the in vitro metabolism assay.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The specific gradient will need to be optimized.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion.

Procedure:

-

Method Development:

-

Optimize the MS parameters (e.g., collision energy, declustering potential) for this compound and the internal standard by infusing standard solutions directly into the mass spectrometer.

-

Develop an LC gradient that provides good separation of this compound from indapamide and other potential metabolites and matrix components.

-

-

Calibration and Quality Control:

-

Prepare a calibration curve by spiking known concentrations of a this compound standard into the incubation matrix (buffer with terminated microsomes).

-

Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples.

-

-

Sample Analysis:

-

Inject the supernatant from the in vitro metabolism assay onto the LC-MS/MS system.

-

Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of an in vitro metabolism study and a typical experimental workflow for quantifying the formation of this compound.

Conclusion

This compound is a significant metabolite of indapamide, formed primarily through CYP3A4-mediated dehydrogenation. Understanding its formation and disposition is crucial for a complete characterization of indapamide's pharmacology and for assessing potential drug-drug interactions. The methodologies outlined in this guide provide a framework for the in vitro study of this compound formation and its quantification. Further research is warranted to fully elucidate the pharmacokinetic profile and pharmacological activity of this compound in humans.

References

- 1. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4: correlation with in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

In Silico Prediction of Cytochrome P450-Mediated Dehydroindapamide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the formation of dehydroindapamide, a primary metabolite of the antihypertensive drug indapamide. The biotransformation is predominantly mediated by the cytochrome P450 (CYP) 3A4 enzyme through a dehydrogenation reaction. Understanding and predicting this metabolic pathway is crucial for drug development, enabling early assessment of metabolic stability, potential drug-drug interactions, and pharmacokinetic profiles. This document details the enzymatic kinetics, outlines various in silico prediction models—from molecular docking to quantitative structure-activity relationship (QSAR) and machine learning approaches—and provides established experimental protocols for the validation of these computational predictions. All quantitative data are summarized in structured tables, and key workflows and pathways are visualized using diagrams to facilitate comprehension.

Introduction

Indapamide is a thiazide-like diuretic widely used in the treatment of hypertension. It undergoes extensive hepatic metabolism, with a significant pathway being the dehydrogenation of its indoline ring to form this compound. This metabolic conversion is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP2C19 and CYP2C8.[1][2] The formation of this compound can influence the drug's overall clearance and pharmacological activity.

In modern drug discovery and development, in silico prediction of drug metabolism has become an indispensable tool.[3] These computational approaches offer rapid and cost-effective means to screen large numbers of compounds, identify potential metabolic liabilities, and guide the design of molecules with improved pharmacokinetic properties.[1][4] This guide focuses on the application of such in silico methods to predict the CYP3A4-mediated dehydrogenation of indapamide.

The Metabolic Pathway: Indapamide to this compound

The primary metabolic transformation of indapamide to this compound involves the oxidation of the indoline moiety to an indole ring. This dehydrogenation reaction is a key step in the biotransformation of indapamide.

Enzymatic Kinetics of this compound Formation

The formation of this compound from indapamide by CYP3A4 follows Michaelis-Menten kinetics. The key kinetic parameters for this specific reaction have been experimentally determined and are crucial for building and validating in silico models.

Table 1: Michaelis-Menten Kinetic Parameters for Indapamide Dehydrogenation by CYP3A4 [1][2][4]

| Parameter | Value | Unit |

| Km (Michaelis Constant) | 99.7 | µM |

| Vmax (Maximum Reaction Velocity) | 20.4 | /min |

| Catalytic Efficiency (Vmax/Km) | 204 | /min/mM |

In Silico Prediction Models for this compound Formation

A variety of in silico models can be employed to predict the site and likelihood of CYP450-mediated metabolism. These models are broadly categorized into structure-based and ligand-based approaches.

Structure-Based Approaches

Structure-based methods utilize the three-dimensional structure of the metabolizing enzyme, in this case, CYP3A4, to predict how a substrate (indapamide) will bind and react.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. For indapamide, docking studies into the active site of CYP3A4 have been instrumental in predicting the dehydrogenation of the indoline ring. These models suggest binding poses where the C-3 position of the indoline ring is in close proximity to the heme iron of CYP3A4, facilitating hydrogen abstraction and subsequent dehydrogenation.[5][6] Several docking programs, including AutoDock, GOLD, and DOCK, have been successfully used for this purpose.[5]

MetaSite is a computational tool that predicts the site of metabolism based on GRID molecular interaction fields. It evaluates the lability of hydrogens in a molecule and its orientation within the enzyme's active site. For indapamide, MetaSite has correctly predicted that the hydrogens at the C-3 and C-5 positions of the indoline ring are major sites for metabolic reactions, consistent with the formation of this compound and hydroxylated metabolites.[5]

Ligand-Based Approaches

Ligand-based methods do not require the 3D structure of the enzyme but instead use a set of known substrates or inhibitors to build a predictive model.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For CYP3A4, 3D-QSAR models have been developed using known substrates to create a pharmacophore that describes the key structural features required for binding and metabolism.[3][7][8][9] These models can then be used to predict the metabolic fate of new compounds like indapamide. The predictive accuracy of such models can be high, with reported correlation coefficients (r) between observed and predicted Ki or Km values often exceeding 0.9 for competitive inhibitors and in the range of 0.67 for substrates.[3][8]

More recently, machine learning algorithms, such as support vector machines (SVM) and random forests, have been applied to predict CYP metabolism.[8] These models are trained on large datasets of known CYP substrates and inhibitors and can learn complex patterns to classify new compounds. For CYP3A4, machine learning models have demonstrated good predictive performance, with Matthews correlation coefficients for substrate prediction reaching as high as 0.85 in some models.[8]

Table 2: Overview of In Silico Prediction Tools and Their Performance

| Tool/Model Type | Approach | Typical Application | Reported Predictive Performance for CYP3A4 |

| MetaSite | Structure-Based (GRID-MIF) | Site of metabolism prediction | Correctly predicted C-3 and C-5 of indapamide as major metabolic sites.[5] |

| Molecular Docking (AutoDock, GOLD, DOCK) | Structure-Based | Substrate binding orientation and site of metabolism prediction | Predicted binding poses consistent with indapamide dehydrogenation.[5][6] |

| 3D-QSAR | Ligand-Based | Prediction of binding affinity (Ki, Km) | Correlation coefficients (r) of 0.67 to 0.92 for substrates and inhibitors.[3][8] |

| Machine Learning (e.g., CYPstrate) | Ligand-Based | Substrate/non-substrate classification | Matthews Correlation Coefficient (MCC) up to 0.85.[8] |

| ADMET Predictor | Ligand- and Structure-Based | Comprehensive ADME property prediction | High accuracy in identifying CYP inhibitors. |

Experimental Validation Protocols

The validation of in silico predictions through in vitro experiments is a critical step in the drug development process. Below are detailed methodologies for key experiments.

In Vitro Metabolism of Indapamide using Human Liver Microsomes (HLMs)

This assay determines the metabolic stability of indapamide and identifies the metabolites formed in a system that contains a mixture of CYP enzymes.

Materials:

-

Indapamide

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold, for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare a stock solution of indapamide in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%).

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HLMs (final concentration, e.g., 0.5 mg/mL protein) and indapamide (at various concentrations to determine kinetics, e.g., 1-200 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Metabolism of Indapamide using Recombinant CYP3A4

This assay specifically confirms the role of CYP3A4 in the formation of this compound.

Materials:

-

Indapamide

-

Recombinant human CYP3A4 enzyme co-expressed with NADPH-cytochrome P450 reductase

-

Other materials as listed in section 4.1

Procedure:

The procedure is similar to the HLM assay, with the following modifications:

-

Replace HLMs with the recombinant CYP3A4 enzyme at a specified concentration (e.g., 10-50 pmol/mL).

-

The incubation time may need to be optimized based on the activity of the recombinant enzyme.

LC-MS/MS Quantification of Indapamide and this compound

This method is used to separate and quantify the parent drug and its metabolite in the samples from the in vitro assays.

Instrumentation and Conditions (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: e.g., 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for indapamide and this compound need to be optimized.

Procedure:

-

Sample Injection: Inject an aliquot of the supernatant from the in vitro assay into the LC-MS/MS system.

-

Chromatographic Separation: Separate indapamide and this compound using the defined LC gradient.

-

Mass Spectrometric Detection: Detect and quantify the analytes using their specific MRM transitions.

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amounts of indapamide and this compound in the samples. Calculate the rate of metabolite formation.

Visualizations

Metabolic Pathway of Indapamide to this compound

Caption: CYP3A4-mediated dehydrogenation of indapamide.

In Silico Prediction and Validation Workflow

Caption: Workflow for in silico prediction and experimental validation.

Relationship of In Silico Modeling Approaches

Caption: Classification of in silico metabolism prediction models.

Conclusion

The in silico prediction of CYP3A4-mediated this compound formation is a well-established process supported by a convergence of evidence from multiple computational models and validated by robust in vitro experimental data. Structure-based methods, such as molecular docking and MetaSite, provide detailed insights into the binding orientation of indapamide within the CYP3A4 active site, correctly identifying the site of dehydrogenation. Ligand-based approaches, including QSAR and machine learning, offer complementary predictive power, especially for high-throughput screening. The experimental protocols outlined in this guide provide a framework for the validation of these in silico predictions. By integrating these computational and experimental strategies, researchers and drug development professionals can make more informed decisions, accelerating the identification of drug candidates with favorable metabolic profiles and reducing the risk of late-stage failures.

References

- 1. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - Simulations Plus [simulations-plus.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Dehydroindapamide CAS number and chemical synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydroindapamide, focusing on its chemical identity, synthesis, and role as a primary metabolite of the antihypertensive drug Indapamide.

Chemical Identity

This compound is the indole form of Indapamide and a principal metabolite detected in human blood following the administration of Indapamide.[1][2] Its formation is a key aspect of Indapamide's biotransformation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 63968-75-2 | [3][4][5][6] |

| Molecular Formula | C₁₆H₁₄ClN₃O₃S | [4][5] |

| Molecular Weight | 363.82 g/mol | [4][5] |

| IUPAC Name | 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | [5] |

Table 2: Chemical Synonyms for this compound

| Synonym | Source(s) |

| 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | [5] |

| BRN 4567208 | [5] |

| UNII-AZ0ETT16DT | [5] |

| Indapamide EP Impurity B | [2] |

| Indapamide USP Related Compound A | [2][7] |

| 4-Chloro-N-(2-methyl-1-indolyl)-3-sulfamoylbenzamide | [5] |

| 4-Chloro-3-sulfamoyl-N-(2-methyl-1H-indol-1-yl)benzamide | [5] |

Synthesis and Experimental Protocols

This compound can be synthesized in the laboratory through the oxidation of Indapamide. This process is crucial for producing a standard for analytical and research purposes.[1]

Experimental Protocol: Synthesis of this compound via Manganese Dioxide (MnO₂) Oxidation

This protocol is adapted from a published method for the laboratory-scale synthesis of this compound.[1]

Materials:

-

Indapamide (200 mg)

-

Manganese Dioxide (MnO₂) (1 g)

-

Acetone (30 ml)

-

Celite

-

Darco (activated carbon)

Procedure:

-

Add 1 g of MnO₂ to a solution of 200 mg of Indapamide in 30 ml of acetone.

-

Stir the mixture at room temperature for 2 hours.

-

Filter the mixture over a plug of Celite (approximately 2 g) and Darco (200 mg).

-

Rinse the filter cake with one volume of acetone.

-

The resulting filtrate contains the synthesized this compound.

Confirmation: The product can be confirmed by proton and ¹³C NMR. The ¹H NMR spectrum of this compound will show the absence of the signals for the single proton at C-2 and the two protons at C-3 of Indapamide, and the appearance of a new singlet at approximately 6.34 ppm.[1][8]

Metabolic Pathway

This compound is a significant metabolite of Indapamide, formed through a dehydrogenation pathway catalyzed by cytochrome P450 enzymes, with CYP3A4 being the primary enzyme responsible.[1][2][9] This metabolic conversion involves the aromatization of the indoline ring of Indapamide to an indole ring.[1][2]

Role in Drug Metabolism and Research

The formation of this compound is a critical step in the metabolism of Indapamide.[1] Understanding this pathway is essential for comprehending the overall pharmacokinetic and pharmacodynamic profile of Indapamide. The availability of a synthetic standard for this compound allows for the quantitative measurement of the Indapamide turnover rate by CYP3A4.[4] This is particularly important in drug development for assessing potential drug-drug interactions and in clinical settings for understanding variability in patient response to Indapamide. While 5-hydroxyindapamide, another major metabolite, has shown antioxidant activity, the antihypertensive activity of this compound is not as well characterized.[1] Further research into the pharmacological effects of this compound could provide deeper insights into the therapeutic actions of its parent compound, Indapamide.

References

- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 63968-75-2 | Benchchem [benchchem.com]

- 3. Dehydro Indapamide | CAS 63968-75-2 | LGC Standards [lgcstandards.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C16H14ClN3O3S | CID 45748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Indapamide Related Compound A Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Metabolic Conversion of Indapamide to Dehydroindapamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways responsible for the conversion of the antihypertensive drug Indapamide into its metabolite, Dehydroindapamide. This document outlines the enzymatic processes, presents key quantitative data, details relevant experimental methodologies, and visualizes the core metabolic and experimental workflows.

Indapamide, a thiazide-like diuretic, undergoes extensive hepatic metabolism, with less than 7% of the parent drug excreted unchanged in the urine.[1][2][3] The biotransformation of Indapamide involves several oxidative reactions, primarily hydroxylation and dehydrogenation, which are mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Emerging evidence highlights the significant role of CYP3A4 as the principal enzyme in Indapamide metabolism, with a secondary contribution from CYP2C19.[1][4][5][6][7]

The Dehydrogenation Pathway: From Indapamide to this compound

The formation of this compound from Indapamide occurs through the aromatization of the indoline ring to an indole ring.[4][8] This dehydrogenation reaction is predominantly catalyzed by the CYP3A4 enzyme.[1][4][8] This metabolic step is a key component of the overall biotransformation of Indapamide, which can also include hydroxylation and epoxidation at other sites on the molecule.[8][9]

The metabolic cascade can follow multiple routes, with dehydrogenation being a central transformation.[9] In one pathway, Indapamide is directly converted to this compound (designated as M5 in some literature) by CYP3A4.[9] This metabolite can then undergo further oxidation.[9] In an alternative route, Indapamide is first hydroxylated (to form M1) and then dehydrogenated.[9]

Quantitative Analysis of this compound Formation

The enzymatic efficiency of the dehydrogenation of Indapamide by CYP3A4 has been quantitatively characterized. The reaction follows Michaelis-Menten kinetics. The key kinetic parameters for this specific metabolic conversion are summarized in the table below.

| Parameter | Value | Reference |

| Enzyme | Recombinant CYP3A4 | [1][8] |

| Km | 99.7 µM | [1] |

| Vmax | 20.4 min-1 | [1] |

| Catalytic Efficiency (Vmax/Km) | 204 min-1mM-1 | [1][4][8] |

Experimental Protocols for Studying Indapamide Dehydrogenation

The investigation of the metabolic pathway of Indapamide to this compound typically involves in vitro studies using human liver microsomes or recombinant CYP enzymes, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism Assay

This protocol outlines the general procedure for assessing the in vitro metabolism of Indapamide.

-

Preparation of Reaction Mixture:

-

Pre-incubation (for inhibition studies):

-

Initiation of Metabolic Reaction:

-

The metabolic reaction is initiated by the addition of an NADPH-generating system.[2]

-

-

Incubation:

-

Termination of Reaction:

-

The reaction is terminated by adding an equal volume of ice-cold acetonitrile, which may also contain an internal standard for subsequent quantitative analysis.[2]

-

-

Sample Preparation for Analysis:

-

The mixture is centrifuged to precipitate proteins.[2] The resulting supernatant is then collected for analysis.

-

LC-MS/MS Analysis of Indapamide and this compound

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Indapamide and its metabolites.[3][5][10]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of Indapamide and its metabolites.[3][5]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate with formic acid).[3][5] The specific gradient or isocratic elution profile is optimized to achieve good separation.

-

Flow Rate: A suitable flow rate is maintained (e.g., 0.2-1.0 mL/min).[3][5]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is a common ionization technique, which can be operated in either positive or negative ion mode.[3][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying target analytes in complex biological matrices.[3] This involves monitoring specific precursor-to-product ion transitions for Indapamide and this compound.

-

Indapamide Transition (example): m/z 364.0 → m/z 188.9 (in negative ion mode).[5]

-

This compound Transition: A specific transition for this compound would be determined during method development.

-

-

-

Quantification:

-

A calibration curve is constructed using known concentrations of analytical standards for Indapamide and this compound.

-

The concentration of the analytes in the experimental samples is determined by comparing their peak areas to those of the calibration standards.

-

Concluding Remarks

The metabolic conversion of Indapamide to this compound is a significant pathway in its biotransformation, primarily mediated by the CYP3A4 enzyme through a dehydrogenation reaction. The quantitative kinetic parameters for this reaction have been established, providing valuable data for pharmacokinetic modeling and drug interaction studies. The experimental protocols outlined in this guide, centered around in vitro metabolism assays and LC-MS/MS analysis, provide a robust framework for further research into the metabolism of Indapamide and other xenobiotics. A thorough understanding of these metabolic pathways is crucial for the continued safe and effective use of Indapamide in clinical practice.

References

- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. researchgate.net [researchgate.net]

- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4: correlation with in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Analysis of Dehydroindapamide by High-Performance Liquid Chromatography (HPLC)

Introduction

Dehydroindapamide, chemically known as 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide, is a known impurity and degradation product of the antihypertensive drug, Indapamide. Its monitoring is crucial for ensuring the quality and stability of Indapamide in pharmaceutical formulations. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, often referred to as Indapamide Related Compound A or Impurity B. The described method is a stability-indicating assay, capable of separating this compound from the active pharmaceutical ingredient (API), Indapamide, and other related substances.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a suitable mobile phase. The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Chromatographic Conditions

A number of HPLC methods have been developed for the analysis of Indapamide and its related impurities. The following table summarizes a selection of suitable chromatographic conditions for the analysis of this compound.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | X-Terra, C18, 250 mm × 4.6 mm, 5 µm | NUCLEOSIL C18, 250 x 4.6 mm, 5 µm | Shiseido Capcell Pak C18, 250mm × 4.6mm i.d., 5µm |

| Mobile Phase | Gradient of aqueous Na2EDTA, acetonitrile, and methanol | Isocratic: 0.01 M KH2PO4 buffer (pH 3) and methanol (30:70 v/v) | Isocratic: Methanol and Phosphate Buffer pH 5.8 (60:40) |

| Flow Rate | - | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 254 nm | 241 nm | 241 nm |

| Column Temperature | 40°C | Ambient | Ambient |

| Injection Volume | 10 µL | 20 µL | 1 µL |

Note: The selection of the method may depend on the specific requirements of the analysis and the available instrumentation.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the analysis of this compound in a drug substance or product sample using a stability-indicating HPLC method.

1. Materials and Reagents

-

This compound Certified Reference Material (CRM)

-

Indapamide Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

-

Sample of Indapamide drug substance or drug product

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column (e.g., NUCLEOSIL C18, 250 x 4.6 mm, 5 µm)[1]

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

-

pH meter

3. Preparation of Solutions

-

Mobile Phase (Method 2): Prepare a 0.01 M potassium dihydrogen phosphate solution by dissolving 1.36 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with methanol in a ratio of 30:70 (v/v). Filter and degas the mobile phase before use.[1]

-

Diluent: A mixture of acetonitrile and methanol (1:1 v/v) can be used as a diluent.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound CRM in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 0.5 - 8.0 µg/mL).[2]

-

Sample Solution: Accurately weigh and dissolve a known amount of the Indapamide sample in the diluent to obtain a solution with a target concentration. For example, for a tablet dosage form, a powder equivalent to a specific amount of Indapamide can be dissolved. The solution should be filtered through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard working solutions in increasing order of concentration.

-

Inject the sample solution.

-

Record the chromatograms and the peak areas for this compound.

5. Data Analysis

-

Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound CRM.

-

Quantification: The concentration of this compound in the sample can be calculated using the external standard method. Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the analysis of this compound.

| Validation Parameter | Typical Results |

| Linearity Range | 0.5 - 8.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | Approximately 0.1 µg/mL |

| Limit of Quantification (LOQ) | Approximately 0.4 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Note: These values are indicative and should be established for the specific method and laboratory.

Visualizations

Logical Workflow for this compound Analysis

References

Application Note: Quantitative Analysis of Dehydroindapamide in Human Whole Blood by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dehydroindapamide in human whole blood using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), this compound-d3, to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies of this compound.

Introduction